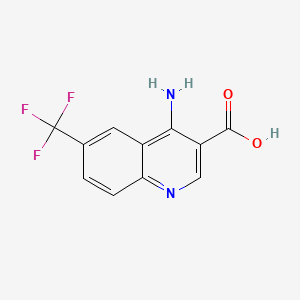
4-Amino-6-(trifluoromethyl)quinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Amino-6-(trifluoromethyl)quinoline-3-carboxylic acid” is a chemical compound with the molecular formula C11H7F3N2O2 . It is used for experimental and research purposes .
Synthesis Analysis
The synthesis of similar compounds involves various methods such as the Doebner pyruvic acid method . An oxidative desulfurization-fluorination reaction was employed to introduce a trifluoromethyl group at the N-1 position as a key step .Molecular Structure Analysis
The molecular structure of “4-Amino-6-(trifluoromethyl)quinoline-3-carboxylic acid” consists of a quinoline ring with a trifluoromethyl group at the 6-position, an amino group at the 4-position, and a carboxylic acid group at the 3-position .Chemical Reactions Analysis
The chemical reactions involving similar compounds include various protocols such as iron-catalyzed cross-coupling reactions with alkyl Grignard reagents, copper catalysis, and activation by lithium fluoride or magnesium chloride .Physical And Chemical Properties Analysis
The molecular weight of “4-Amino-6-(trifluoromethyl)quinoline-3-carboxylic acid” is 256.18 . More specific physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
1. Synthesis and Antibacterial Properties:
- Quinoline derivatives, including those with a 7-trifluoromethyl substitution, have been synthesized and shown to possess promising antibacterial activity. For instance, amino acid functionalized quinolines have demonstrated significant in vitro activity against both Gram-positive and Gram-negative bacterial strains (Lingaiah et al., 2012).
- Novel pyrazolo[3,4-d]pyrimidine derivatives, synthesized through reactions involving 4-hydrazino-8-(trifluoromethyl)quinoline, have shown potential as antimicrobial agents (Holla et al., 2006).
Anticancer Activity and Molecular Docking Studies
2. Potential Anticancer Agents:
- Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives have been synthesized and evaluated for their cytotoxic activity. Some of these compounds exhibited significant anticancer activity, outperforming standard drugs like doxorubicin in certain cases. Molecular docking studies suggest their mechanism of action could involve inhibition of human Topoisomerase II alpha (hTopoIIα), a known target in cancer therapy (Bhatt et al., 2015).
Synthesis and Photophysical Properties
3. Development of Fluorophores:
- Synthesis of azole-quinoline-based fluorophores inspired by excited-state intramolecular proton transfer (ESIPT) has been achieved. These compounds, including derivatives of 7-hydroxy-3-(4-nitrophenyl)quinoline-6-carboxylic acid, show interesting photophysical properties that could be useful in various scientific applications (Padalkar & Sekar, 2014).
Novel Synthesis Methods and Applications
4. Innovative Synthesis Techniques:
- Quinoline derivatives have been synthesized through novel methods like the Passerini-/Ugi-Type reaction. These methods yield α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids, showcasing the versatility of quinoline compounds in organic synthesis (Madhu et al., 2022).
Propiedades
IUPAC Name |
4-amino-6-(trifluoromethyl)quinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)5-1-2-8-6(3-5)9(15)7(4-16-8)10(17)18/h1-4H,(H2,15,16)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYFZAMZMXPMQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1C(F)(F)F)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673691 |
Source


|
| Record name | 4-Amino-6-(trifluoromethyl)quinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6-(trifluoromethyl)quinoline-3-carboxylic acid | |
CAS RN |
1215999-02-2 |
Source


|
| Record name | 4-Amino-6-(trifluoromethyl)quinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

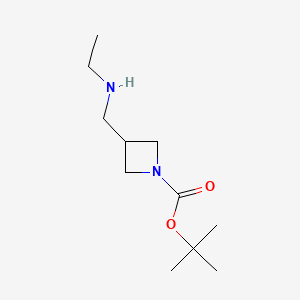

![2-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B595699.png)
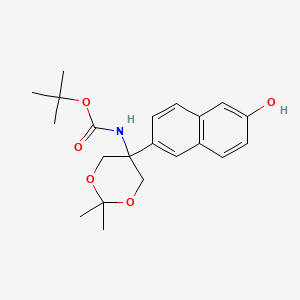
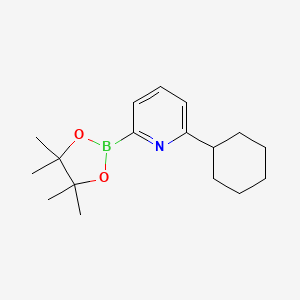
![3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione](/img/structure/B595707.png)
![3,6-Bis{[tert-butyl(dimethyl)silyl]oxy}-2,7-dichloro-9H-xanthen-9-one](/img/structure/B595711.png)
![8-Chloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B595713.png)
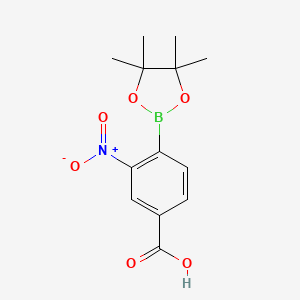
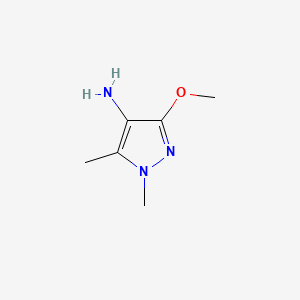
![6-Boc-6-Aza-spiro[3.4]octane-2-carboxylic acid](/img/structure/B595716.png)

